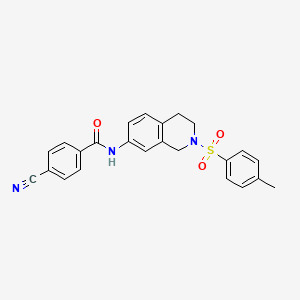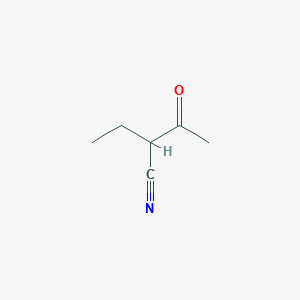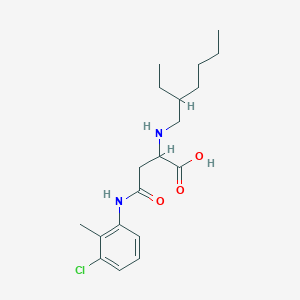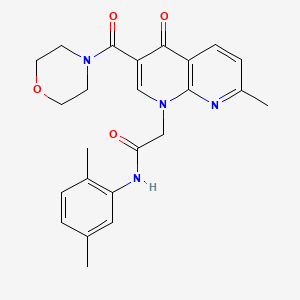
4-cyano-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-cyano-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide” is a complex organic molecule. It contains a cyano group (-CN), a tosyl group (a sulfur-containing group derived from toluenesulfonic acid), and a tetrahydroisoquinoline group (a nitrogen-containing cyclic structure). These groups are common in many pharmaceuticals and biologically active compounds .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present. For example, the cyano group could undergo reactions like hydrolysis, reduction, or addition . The tosyl group could be displaced by a nucleophile in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a cyano group could increase its polarity, affecting properties like solubility and boiling point .Aplicaciones Científicas De Investigación
Synthesis and Chemical Structure
- Compounds related to 4-cyano-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide have been synthesized and studied for their structural parameters. For example, a study involved the synthesis and quantum-chemical calculations of a cyano[benzimidazole-2-yl]methylene tetrahydroisoquinoline derivative, demonstrating methodologies that might be applicable for synthesizing and analyzing the structure of similar compounds (Sokol et al., 2002).
Mechanistic Studies and Synthetic Applications
- Research on fluorinated heterocycles via rhodium(III)-catalyzed C-H activation shows the importance of these processes in pharmaceutical and agrochemical industries. This research outlines synthetic routes that could be relevant for the development of compounds with similar structures to this compound, highlighting the synthetic versatility of tetrahydroisoquinoline derivatives (Wu et al., 2017).
Potential Biological Activities
- The synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents reveals the tetrahydroisoquinoline moiety's significance in biologically active molecules. Such studies underscore the potential pharmacological applications of compounds like this compound, particularly in exploring novel anticancer drugs (Redda et al., 2010).
Colorimetric Sensing and Material Science Applications
- N-(Cyano(naphthalen-1-yl)methyl)benzamides have been synthesized and identified for their ability to exhibit colorimetric sensing of fluoride anions, showcasing a potential application of similar compounds in detecting environmental and biological analytes. The ability of these compounds to undergo significant color changes upon reacting with specific anions could inform research into novel sensors based on the structural framework of this compound (Younes et al., 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-cyano-N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S/c1-17-2-10-23(11-3-17)31(29,30)27-13-12-19-8-9-22(14-21(19)16-27)26-24(28)20-6-4-18(15-25)5-7-20/h2-11,14H,12-13,16H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYJKEPRYOUUCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-L-methionine](/img/structure/B2818784.png)

![3-[Fluoro-(3-fluoro-phenyl)-methyl]-benzoic acid](/img/structure/B2818786.png)
![3,4-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2818787.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2818791.png)
![8-(4-Bromophenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2818796.png)
![2-(methylsulfanyl)-N-[3-(1H-pyrazol-5-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2818797.png)

![N-(benzo[d]thiazol-6-yl)-5-bromothiophene-2-carboxamide](/img/structure/B2818800.png)


![3-Methyl-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine-6(7H)-one](/img/structure/B2818804.png)
![3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2818805.png)
![Dimethyl 2-{4-[(2-thienylcarbonyl)amino]phenyl}malonate](/img/structure/B2818807.png)
